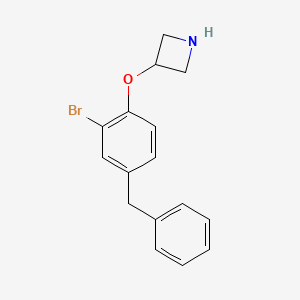
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt is a derivative of benzimidazole, which is widely explored in scientific research for its potential to be modified into compounds with significant biological activities. The synthesis and characterization of related benzimidazole derivatives have been extensively studied to explore their potential applications in various fields of chemistry and biology. For instance, derivatives of benzimidazole have been synthesized and evaluated for their anticancer properties (Salahuddin et al., 2014), indicating the versatility of benzimidazole compounds in medicinal chemistry. These studies involve the synthesis of novel compounds through various chemical reactions, including the use of chloroacetic acid and its sodium salt in creating new molecules with potential therapeutic effects.
Antimicrobial and Anticancer Applications
Benzimidazole derivatives, including those synthesized from (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt, have shown promising antimicrobial and anticancer activities. Research has demonstrated the synthesis of benzimidazole compounds with significant in vitro anticancer activity against various cancer cell lines, highlighting their potential as novel anticancer agents (Salahuddin et al., 2017). Additionally, these compounds have exhibited antimicrobial properties against a range of bacteria and fungi, suggesting their applicability in developing new antimicrobial drugs.
Immunotropic and Antioxidant Activity
Further investigations into benzimidazole derivatives have uncovered their immunotropic properties, where certain compounds containing benzimidazole and acetic acid derivatives have shown to influence the immune response (Khaliullin et al., 2004). This opens avenues for the development of immunomodulatory drugs based on benzimidazole chemistry. Moreover, benzimidazole derivatives have been recognized for their antioxidant activity, providing a protective effect against oxidative stress (Chornous et al., 2013), which is crucial for the development of treatments for diseases associated with oxidative damage.
Photochemical Transformations
The photochemical behavior of benzimidazole derivatives, including those related to (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt, has been studied to understand their stability and transformation under UV light. These studies are essential for determining the environmental fate of benzimidazole-based compounds and their potential applications in photodynamic therapy or as photo-activated drugs (Eriksson et al., 2010).
Propriétés
IUPAC Name |
sodium;2-(6-chloro-1H-benzimidazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.Na/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14;/h1-3H,4H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDBZCNIIJZDDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)
![3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine](/img/structure/B1441635.png)


![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)
![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)
![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)




